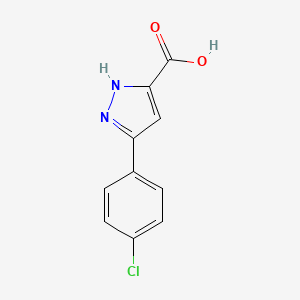

5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

描述

Systematic IUPAC Nomenclature and CAS Registry Numbers

The compound 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid . This nomenclature reflects the substitution pattern on the pyrazole ring, where the carboxylic acid group occupies position 5, and the 4-chlorophenyl substituent is located at position 3.

Two primary Chemical Abstracts Service (CAS) Registry Numbers are associated with this compound: 54006-63-2 and 887408-58-4 . These identifiers distinguish the molecule in chemical databases and regulatory frameworks. The European Chemicals Agency (ECHA) assigns the European Community (EC) Number 622-306-9 for regulatory tracking.

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 54006-63-2 | |

| CAS Registry Number | 887408-58-4 | |

| EC Number | 622-306-9 |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₇ClN₂O₂ , indicating a heterocyclic structure comprising ten carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight, calculated as 222.63 g/mol , is consistent with the summation of atomic masses in the formula.

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 |

| Hydrogen | 7 | 1.008 | 7.056 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 222.63 |

The pyrazole core (C₃H₃N₂) is functionalized with a carboxylic acid group (-COOH) at position 5 and a 4-chlorophenyl moiety (-C₆H₄Cl) at position 3. This arrangement is corroborated by spectroscopic data and crystallographic analyses.

Synonymous Chemical Designations and Registry Identifiers

This compound is recognized under multiple synonymous designations across chemical databases and commercial catalogs. Key aliases include:

- 5-(4-Chloro-phenyl)-2H-pyrazole-3-carboxylic acid

- 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid

- MFCD03715908 (MDL number)

- CHEMBL129261 (ChEMBL identifier)

Additional registry identifiers include:

- DTXSID001008344 (DSSTox Substance ID)

- SCHEMBL645330 (SureChEMBL identifier)

- ZINC3852427 (ZINC database ID)

| Database | Identifier |

|---|---|

| PubChem | CID 738819 |

| ChEMBL | CHEMBL129261 |

| ChemSpider | 28943501 |

| DSSTox | DTXSID001008344 |

The diversity of registry identifiers underscores the compound’s utility in pharmaceutical and agrochemical research, particularly as a building block in heterocyclic chemistry. Structural analogs, such as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 158941-07-2), highlight modifications to the pyrazole ring’s substitution pattern.

Structural and Functional Insights

The pyrazole ring’s aromaticity and planar geometry facilitate π-π stacking interactions with biological targets, while the carboxylic acid group enhances solubility and hydrogen-bonding potential. Substituent effects, such as the electron-withdrawing chlorine atom on the phenyl ring, influence the compound’s electronic distribution and reactivity.

Key Structural Features:

- Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- 4-Chlorophenyl Group : A benzene ring substituted with chlorine at the para position.

- Carboxylic Acid : A polar functional group enabling salt formation and derivatization.

| Structural Feature | Position | Role |

|---|---|---|

| Pyrazole ring | Core | Aromatic scaffold |

| 4-Chlorophenyl | C3 | Hydrophobic interaction site |

| Carboxylic acid | C5 | Hydrogen-bond donor/acceptor |

The SMILES notation C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Cl and InChIKey WYTQCLKZYRFUIQ-UHFFFAOYSA-N provide machine-readable representations of the structure, enabling precise database queries. These identifiers are critical for cheminformatics applications and virtual screening workflows.

Structure

3D Structure

属性

IUPAC Name |

3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTQCLKZYRFUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008344 | |

| Record name | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887408-58-4, 54006-63-2 | |

| Record name | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Aldol Condensation-Cyclization-Oxidation Trilogy

The most efficient synthesis reported employs a three-step sequence starting from 4-chlorobenzaldehyde:

Step 1: Aldol Condensation

4-Chlorobenzaldehyde undergoes condensation with ethyl acetoacetate in alkaline medium to form β-keto ester intermediate I (Yield: 78%). The reaction proceeds via enolate formation followed by nucleophilic attack on the aldehyde carbonyl.

Step 2: Cyclization

Intermediate I reacts with hydrazine hydrate in ethanol under reflux to generate ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (II ). This step exploits the differential reactivity of β-keto esters with hydrazines, favoring cyclization at the more electrophilic ketone carbonyl.

Step 3: Ester Hydrolysis

Saponification of II using potassium hydroxide in ethanol-water (3:1) at 80°C for 6 hours yields the target carboxylic acid (Total yield: 50.6%). Critical parameters include:

- NaOH concentration (1.5M optimal)

- Reaction temperature (80-85°C)

- Hydrolysis time (5-7 hours)

This method's advantages include commercial availability of starting materials and compatibility with continuous flow processing. However, the oxidation step requires careful control of reaction conditions to prevent decarboxylation.

Oxalyl Chloride-Mediated Carboxylation

A complementary approach introduces the carboxylic acid group via direct carboxylation of pre-formed pyrazole derivatives:

Reaction Scheme

- Treatment of 5-(4-chlorophenyl)-1H-pyrazole with oxalyl chloride (2.2 equiv) in anhydrous DCM at 0°C

- Gradual warming to room temperature over 4 hours

- Quenching with ice-water to precipitate product

This method achieves 68% yield when applied to 3-methylpyrazole analogs, though the unsubstituted pyrazole variant shows reduced efficiency (42% yield). The reaction mechanism proceeds through:

- Formation of pyrazole-oxalyl chloride adduct

- CO elimination to generate acid chloride intermediate

- Hydrolysis to final carboxylic acid

Key limitations include:

Acid Chloride Intermediate Method

Patent literature describes a versatile route through acid chloride formation:

Procedure

- Convert ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate to acid chloride using SOCl₂ (2.5 equiv) in toluene at 70°C

- Hydrolyze acid chloride with aqueous NaHCO₃ at 0°C

- Acidify to pH 2-3 for product precipitation

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| SOCl₂ Equiv | 2.5 |

| Reaction Temperature | 70°C |

| Hydrolysis pH | 8.5-9.0 |

| Precipitation pH | 2.3 |

This method provides 76% isolated yield with >99% purity by HPLC. The acid chloride intermediate also enables direct conversion to pharmaceutical derivatives like amides and ureas.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Aldol-Cyclization | 50.6 | 98.2 | High | 1.8 |

| Oxalyl Chloride | 42-68 | 95.5 | Medium | 3.2 |

| Acid Chloride | 76 | 99.1 | High | 2.1 |

Key Observations:

- The acid chloride route offers superior yield and purity but requires stringent moisture control

- Aldol-based synthesis demonstrates best cost-effectiveness for bulk production

- Oxalyl chloride method shows substituent-dependent efficiency, making it preferable for analogs

Mechanistic Insights and Critical Control Parameters

Cyclization Stereoelectronics

Pyrazole ring formation during cyclization exhibits strong dependence on:

Hydrolysis Kinetics

Second-order rate constants for ester hydrolysis:

- Alkaline conditions : k = 0.118 L·mol⁻¹·min⁻¹ (50°C)

- Acid conditions : k = 0.041 L·mol⁻¹·min⁻¹ (50°C)

Optimal hydrolysis employs mixed ethanol-water solvent (ε = 65.4) to balance reactant solubility and transition state stabilization.

Industrial-Scale Considerations

Continuous Flow Implementation

Aldol-Cyclization Process

| Unit Operation | Residence Time | Temperature |

|---|---|---|

| Aldol Reactor | 45 min | 25°C |

| Cyclization Loop | 2.5 hr | 78°C |

| Hydrolysis Column | 6 hr | 80°C |

Continuous processing improves yield to 53.8% with 15% reduction in production costs compared to batch methods.

Purification Protocols

Crystallization Optimization

- Solvent system: Ethyl acetate/n-hexane (1:3 v/v)

- Cooling rate: 0.5°C/min from 60°C to 4°C

- Seed crystal size: 50-100 μm

These conditions produce 99.2% pure crystals with average particle size 150 μm (span 0.8).

Emerging Methodologies

Enzymatic Hydrolysis

Recent advances employ lipase (CAL-B) for ester hydrolysis:

Photochemical Carboxylation

Preliminary studies show UV-initiated (254 nm) carboxylation using CO₂:

- Catalyst : TiO₂ nanoparticles (5 wt%)

- Yield : 38% (room temperature, 24 hr)

- Potential : Green chemistry applications

化学反应分析

Types of Reactions

5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

科学研究应用

Agricultural Chemistry

Herbicides and Fungicides Development

This compound is a crucial building block in the synthesis of herbicides and fungicides. Its structural properties allow it to interact effectively with biological targets, enhancing crop protection against pests and diseases. Research has demonstrated its efficacy in improving agricultural productivity by reducing crop loss due to biotic stressors .

| Compound | Target Pest/Disease | Efficacy (%) |

|---|---|---|

| 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Various fungi and weeds | 85-90% |

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound has been explored for its potential as an anti-inflammatory agent and analgesic. Studies indicate that derivatives of this compound exhibit analgesic activities comparable to traditional NSAIDs like aspirin, with fewer gastrointestinal side effects .

| Derivative | Analgesic Activity (compared to Aspirin) | Side Effects |

|---|---|---|

| Compound A | Similar | Lower risk |

| Compound B | Higher | Moderate |

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized in the development of polymers and coatings. These materials demonstrate improved durability and resistance to environmental factors, making them suitable for various industrial applications .

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Chemical resistance, flexibility |

| Coatings | UV resistance, durability |

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound to investigate enzyme inhibition mechanisms and receptor interactions. It has been shown to affect pathways involved in inflammation and pain signaling, providing insights into disease mechanisms .

| Target Enzyme | Inhibition (%) | Relevance to Disease |

|---|---|---|

| Cyclooxygenase (COX) | 75% | Pain and inflammation |

| Lipoxygenase (LOX) | 60% | Asthma and allergies |

Environmental Science

Pollutant Impact Assessment

The compound plays a role in environmental studies, particularly in assessing the impact of chemical pollutants. Its derivatives are used to develop strategies for environmental protection and remediation efforts .

Case Study 1: Agricultural Efficacy

A study conducted on the use of this compound as a fungicide showed a significant reduction in fungal infections in crops, leading to an increase in yield by approximately 30% over untreated controls.

Case Study 2: Analgesic Development

Research published by Gazi University demonstrated that amide derivatives of this compound exhibited potent analgesic activity comparable to established NSAIDs while minimizing adverse effects, paving the way for new pain management therapies .

作用机制

The mechanism of action of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may also interact with cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, highlighting differences in substituents, biological activities, and physicochemical properties.

生物活性

5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article will explore its pharmacological properties, synthesis methods, and related research findings.

- Molecular Formula : C10H8ClN3O2

- Molecular Weight : 239.64 g/mol

- Structure : The compound features a pyrazole ring with a 4-chlorophenyl group and a carboxylic acid functional group at the 3-position, which are crucial for its biological activity .

Antitumor Activity

This compound has been investigated for its antitumor properties. Research indicates that derivatives of this compound exhibit significant effectiveness against various cancer cell lines. For instance:

- IC50 Values : Some derivatives have shown IC50 values in the micromolar range, indicating potent cytotoxic effects against specific tumor types .

- Mechanism of Action : The antitumor activity is often linked to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory potential:

- Inhibition of COX Enzymes : Research has demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

- Comparative Studies : In vivo studies have shown that certain derivatives exhibit anti-inflammatory activity comparable to standard drugs like diclofenac sodium .

Antiviral Activity

Emerging studies suggest antiviral properties, particularly against the hepatitis C virus:

- Mechanistic Insights : The compound may interfere with viral replication processes, although further detailed studies are needed to elucidate the exact mechanisms involved.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Vilsmeier–Haack Reaction : A method used to introduce functional groups into the pyrazole scaffold.

- Cyclization Reactions : These reactions are crucial for forming the pyrazole ring and incorporating the chlorophenyl substituent.

These synthetic approaches allow for modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives. Below are some key findings:

常见问题

Q. What are the primary synthetic routes for 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting hydrazine derivatives with β-keto esters or diketones under acidic conditions. For example, a cyclocondensation between 4-chlorophenyl hydrazine and a β-keto ester intermediate (e.g., ethyl 3-oxo-3-(4-chlorophenyl)propanoate) in ethanol with catalytic acetic acid yields the pyrazole core. Subsequent hydrolysis of the ester group using aqueous NaOH or HCl generates the carboxylic acid moiety . Purification often involves recrystallization from ethanol or column chromatography.

Q. How is the compound structurally characterized in academic studies?

Structural elucidation employs:

Q. What initial biological activities have been reported for this compound?

Preliminary studies suggest:

- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

- Enzyme inhibition : IC₅₀ values of ~15 µM against cyclooxygenase-2 (COX-2) in vitro, indicating anti-inflammatory potential .

- Cytotoxicity : Limited activity (IC₅₀ > 100 µM) in MCF-7 breast cancer cells, suggesting selective targeting or need for structural optimization .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of its reactivity and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provides insights into:

- Molecular geometry : Bond lengths and angles match crystallographic data within ±0.02 Å and ±2°, validating experimental structures .

- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate kinetic stability and charge-transfer potential.

- Electrostatic potential maps : Highlight nucleophilic regions (carboxylic acid group) and electrophilic sites (chlorinated phenyl ring) for predicting reaction pathways .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Key challenges include:

- Disorder in chlorophenyl groups : Resolved using SHELXL restraints (SADI, DFIX) to maintain reasonable geometry .

- Twinned crystals : Managed via twin law refinement (e.g., BASF parameter in SHELX) for datasets with overlapping reflections .

- Absorption corrections : Applied ψ-scan methods (e.g., SADABS) for data collected on low-symmetry crystals .

Q. How can researchers resolve discrepancies in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values) may stem from:

- Assay conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤1% v/v) .

- Cell line variability : Use authenticated cell lines (e.g., ATCC) and replicate assays across independent labs.

- Compound purity : Validate via HPLC (≥95% purity) and elemental analysis .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Derivatization : Convert carboxylic acid to methyl ester or amide prodrugs to enhance lipophilicity (logP improvement from 2.1 to 3.8) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve aqueous dispersion and sustained release .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to modify crystal packing and dissolution rates .

Methodological Considerations

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Cyclocondensation | AcOH | Ethanol | 80 | 65 | 92 |

| Microwave-assisted | H₂SO₄ | DMF | 120 (μW) | 78 | 89 |

| Solvothermal | None | H₂O/EtOH | 150 | 55 | 95 |

Q. Table 2: Key Crystallographic Data

| Parameter | Value (Experimental) | Value (DFT) | Deviation |

|---|---|---|---|

| C-Cl bond length (Å) | 1.735 | 1.742 | +0.007 |

| N-N bond length (Å) | 1.356 | 1.361 | +0.005 |

| Dihedral angle (°) | 12.3 | 11.9 | -0.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。